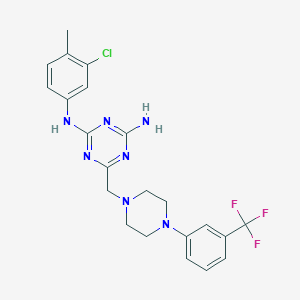
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and multiple substituents such as chloro, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine moiety and the various substituents. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and cyclization reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the triazine core are replaced by other functional groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or other condensation products.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects are mediated through binding interactions, which can result in the inhibition or activation of target molecules, ultimately influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)urea: This compound shares the chloro and methyl substituents but lacks the triazine and piperazine moieties.
N-(3-chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: This compound has a similar trifluoromethylphenyl group but differs in the core structure and functional groups.
3-chloro-4-methylphenylboronic acid: This compound contains the chloro and methyl substituents but has a boronic acid group instead of the triazine and piperazine moieties.
Eigenschaften
Molekularformel |
C22H23ClF3N7 |
|---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
2-N-(3-chloro-4-methylphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H23ClF3N7/c1-14-5-6-16(12-18(14)23)28-21-30-19(29-20(27)31-21)13-32-7-9-33(10-8-32)17-4-2-3-15(11-17)22(24,25)26/h2-6,11-12H,7-10,13H2,1H3,(H3,27,28,29,30,31) |
InChI-Schlüssel |
WOTAJVWZAFFKKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14961355.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14961359.png)
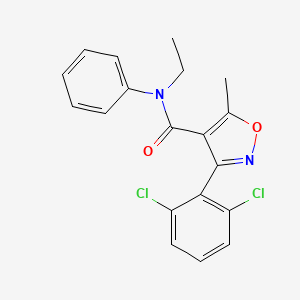
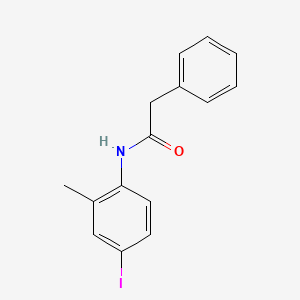
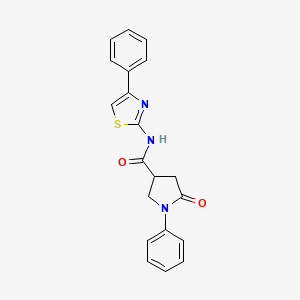

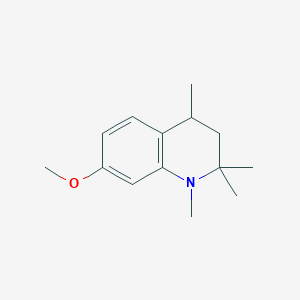
![N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961394.png)

![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)

![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
